
9-癸烯-1-胺盐酸盐
描述
Dec-9-en-1-amine hydrochloride is a chemical compound with the molecular formula C10H22ClN . It is typically used in laboratory settings .
Chemical Reactions Analysis
Amines, including Dec-9-en-1-amine hydrochloride, can undergo various reactions. Two of the most general reactions of amines are alkylation and acylation . In alkylation, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . In acylation, primary and secondary amines can be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .科学研究应用
药物合成
9-癸烯-1-胺盐酸盐: 用于合成含胺药物。 它作为各种药物生产的前体,特别是在胺基的引入对于药理活性至关重要的地方 。 该化合物形成稳定的盐酸盐的能力使其在药物制剂中具有价值,增强了药物的溶解度和稳定性 。
化学合成
在化学合成中,9-癸烯-1-胺盐酸盐 用作复杂有机分子的构件。 它的反应性允许形成各种官能团,使其成为合成聚合物、染料和其他工业化学品的通用试剂 。
工业应用
该化合物在工业环境中得到应用,特别是在腐蚀抑制方面。 它用于中和炼油厂塔顶系统中的酸性副产物,防止腐蚀并延长工业设备的使用寿命 。
研究
9-癸烯-1-胺盐酸盐: 参与学术和工业研究,特别是在探索新的合成途径和反应方面。 它因其反应性和在创造新化合物方面的潜力而成为研究对象 。
医学研究
在医学研究中,9-癸烯-1-胺盐酸盐 被探索其潜在的治疗作用,以及作为药物测试中的参考标准。 它有助于开发新的药物和改进现有的药物 。
环境影响研究
胺类化合物(包括9-癸烯-1-胺盐酸盐)的环境影响是一个重要的研究领域。 研究的重点是了解这些化合物在环境中的归宿,并开发减轻任何潜在负面影响的方法 。
这些应用中的每一个都证明了9-癸烯-1-胺盐酸盐 在科学研究和工业实践各个领域的 اهمیت。它的多功能性和反应性使其成为推进技术和改善人类健康的宝贵化合物。 在使用该化合物时,必须注意安全和操作注意事项,因为它存在潜在的危害 。
作用机制
Target of Action
Similar compounds, such as amines, are known to interact with various biological targets, including receptors, enzymes, and ion channels .
Mode of Action
Amines typically interact with their targets through non-covalent interactions, such as hydrogen bonding, ionic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation or activity of the target, thereby influencing cellular processes .
Biochemical Pathways
Amines are involved in a wide range of biochemical processes, including neurotransmission, cell growth, and differentiation .
Pharmacokinetics
Amines are generally well-absorbed and can distribute throughout the body due to their small size and polarity .
Result of Action
Amines can influence a variety of cellular processes, including cell growth, differentiation, and neurotransmission .
Action Environment
The action, efficacy, and stability of Dec-9-en-1-amine hydrochloride can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment .
生化分析
Biochemical Properties
Dec-9-en-1-amine hydrochloride plays a significant role in biochemical reactions, particularly those involving amine groups. It interacts with enzymes such as amine oxidases, which catalyze the oxidation of amines to aldehydes, releasing hydrogen peroxide in the process. This interaction is crucial for the regulation of polyamine levels within cells, which are important for cell growth and differentiation .
Additionally, Dec-9-en-1-amine hydrochloride can interact with proteins involved in signal transduction pathways. For example, it may bind to receptors or enzymes that modulate the activity of downstream signaling molecules, thereby influencing cellular responses to external stimuli .
Cellular Effects
Dec-9-en-1-amine hydrochloride has various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with amine oxidases can lead to changes in the levels of reactive oxygen species (ROS) within cells, which can affect cell proliferation and apoptosis .
Moreover, Dec-9-en-1-amine hydrochloride may impact gene expression by interacting with transcription factors or other regulatory proteins. This can result in the upregulation or downregulation of specific genes, thereby altering cellular functions and metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of Dec-9-en-1-amine hydrochloride involves its binding interactions with various biomolecules. It can act as a substrate for amine oxidases, leading to the production of aldehydes and hydrogen peroxide. This reaction can result in the inhibition or activation of other enzymes, depending on the cellular context .
Furthermore, Dec-9-en-1-amine hydrochloride can modulate the activity of signaling proteins by binding to their active sites or allosteric sites. This can lead to changes in the phosphorylation status of these proteins, thereby influencing their activity and downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dec-9-en-1-amine hydrochloride can change over time due to its stability and degradation. The compound is relatively stable under normal storage conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to Dec-9-en-1-amine hydrochloride can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Dec-9-en-1-amine hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response . At very high doses, Dec-9-en-1-amine hydrochloride can exhibit toxic or adverse effects, including cell death and tissue damage .
Metabolic Pathways
Dec-9-en-1-amine hydrochloride is involved in several metabolic pathways, particularly those related to amine metabolism. It interacts with enzymes such as amine oxidases and monoamine oxidases, which catalyze the oxidation of amines to aldehydes . This reaction is important for the regulation of polyamine levels and the maintenance of cellular homeostasis . Additionally, Dec-9-en-1-amine hydrochloride can affect metabolic flux by altering the levels of key metabolites within cells .
Transport and Distribution
Within cells and tissues, Dec-9-en-1-amine hydrochloride is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or through passive diffusion . Once inside the cell, the compound can interact with binding proteins that facilitate its localization to specific cellular compartments . This distribution is important for its biological activity, as it determines the sites of action within the cell .
Subcellular Localization
The subcellular localization of Dec-9-en-1-amine hydrochloride is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Alternatively, it may be found in the cytoplasm or nucleus, where it can interact with various signaling proteins and transcription factors .
属性
IUPAC Name |
dec-9-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c1-2-3-4-5-6-7-8-9-10-11;/h2H,1,3-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGOSRAUORTJAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[3-(pyrrolidin-1-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine](/img/structure/B1382274.png)

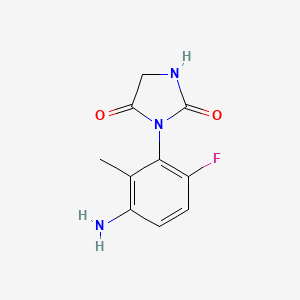


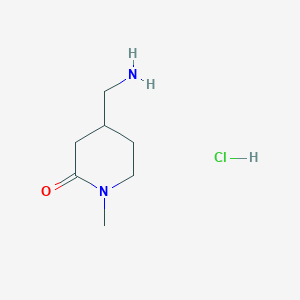
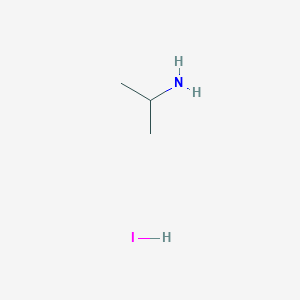

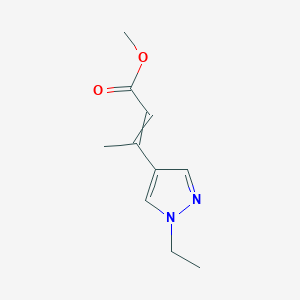
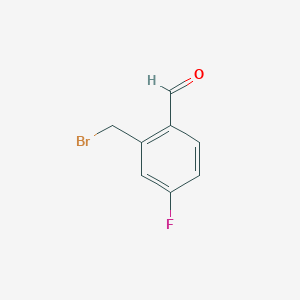
![tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride](/img/structure/B1382291.png)
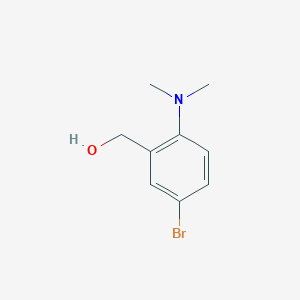
![5-Bromo-3-phenyl-1H-pyrazolo[3,4-C]pyridazine](/img/structure/B1382294.png)